molecular formula C18H18N2O2S2 B2500295 5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 325700-59-2

5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2500295
CAS No.: 325700-59-2
M. Wt: 358.47
InChI Key: NVKRAMBEZLABNV-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocycles featuring a fused 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one core. The structure includes a phenyl group at position 4 and a (2-hydroxyethyl)sulfanyl substituent at position 3. Its molecular formula is C₁₈H₁₇N₂O₂S₂, with a molecular weight of 357.47 g/mol. The hydroxyethylsulfanyl group may enhance solubility in polar solvents compared to simpler alkyl or aryl derivatives .

Properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c21-10-11-23-18-19-16-15(13-8-4-5-9-14(13)24-16)17(22)20(18)12-6-2-1-3-7-12/h1-3,6-7,21H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKRAMBEZLABNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325700-59-2
Record name 5-[(2-hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved by reacting appropriate starting materials under controlled conditions, such as using a strong acid catalyst and heating.

    Introduction of Functional Groups: The hydroxyethyl and sulfanyl groups are introduced through nucleophilic substitution reactions. This step requires the use of reagents like sodium hydrosulfide and ethylene oxide under basic conditions.

    Phenyl Ring Addition: The phenyl ring is incorporated through a Friedel-Crafts alkylation reaction, using benzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydrosulfide, ethylene oxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical properties.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[...]-3-one (Target) 4-Ph, 5-(2-hydroxyethyl)sulfanyl C₁₈H₁₇N₂O₂S₂ 357.47 Expected higher solubility due to hydroxyethyl group; no direct data available.
4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[...]-3-one 4-(2-MeOPh), 5-SH C₁₇H₁₆N₂O₂S₂ 344.45 Lower solubility (hydrophobic methoxy group); crystallizes in ethanol.
4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[...]-3-one 4-(3-MeOPh), 5=S C₁₇H₁₄N₂O₂S₂ 342.43 Sulfanylidene group increases electrophilicity; discontinued commercial status.
5-(3-Hydroxyphenyl)-8-thia-4,6-diazatricyclo[...]-3-one 5-(3-HOPh) C₁₆H₁₄N₂O₂S 298.35 Soluble in DMSO and methanol; hydroxyl group enhances H-bonding capacity.
5-[(2,4-Dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[...]-3-one 4-Ph, 5-(2,4-Cl₂PhCH₂S), 11-Me C₂₃H₁₈Cl₂N₃OS₂ 514.43 Chlorine substituents improve lipophilicity; likely bioactive (no explicit data).

Key Structural and Functional Differences:

Substituent Effects on Solubility: The target compound’s 2-hydroxyethylsulfanyl group likely improves aqueous solubility compared to analogs with methoxy (e.g., ) or chlorinated aryl groups (e.g., ). However, this remains speculative without experimental validation. The 3-hydroxyphenyl analog demonstrates solubility in DMSO and methanol, attributed to its polar hydroxyl group, whereas methoxy derivatives exhibit lower solubility.

Chlorinated derivatives (e.g., ) may exhibit increased stability and bioactivity due to halogen-induced lipophilicity and metabolic resistance.

The discontinued status of the sulfanylidene derivative hints at synthetic challenges or instability under standard conditions.

Biological Activity

The compound 5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
  • Molecular Formula : C₁₄H₁₆N₂O₂S₂

This structure features a thiazole ring and incorporates sulfur-containing groups which are often associated with biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar sulfur-containing structures exhibit significant antimicrobial properties. For instance, a study on sulfenimines derived from terpenes demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi . The mechanisms of action typically involve disruption of microbial cell membranes or interference with essential cellular processes.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BPseudomonas aeruginosa64 µg/mL
Compound CCandida albicans16 µg/mL

The biological activity of the compound may be attributed to its ability to interact with membrane proteins or enzymes critical for bacterial survival. For example, compounds that target phosphatidylinositol kinases have shown promise in modulating cellular signaling pathways . This suggests that our compound might similarly affect cellular functions by inhibiting key enzymes or disrupting membrane integrity.

Case Studies

A case study examining the efficacy of related sulfur-containing compounds highlighted their potential in treating resistant bacterial strains. For instance, a derivative was shown to outperform traditional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) . Such findings underscore the importance of exploring novel compounds like 5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one in the fight against antibiotic resistance.

Cytotoxicity and Safety Profile

While exploring the biological activity, it is crucial to assess the cytotoxicity of the compound. Preliminary evaluations have shown that some derivatives exhibit moderate cytotoxic effects on mammalian cells . This necessitates further investigation into the safety profile and therapeutic index of 5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one to determine its viability for clinical applications.

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